1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

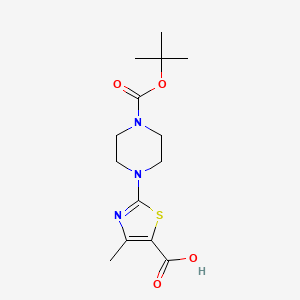

This compound is a derivative of tetrahydroquinoline, a type of organic compound that contains a quinoline group (a benzene ring fused to a pyridine ring) and has four hydrogen atoms added, making it a saturated molecule. The “2-chloroacetyl” and “N,N-dimethyl” groups are substituents on the tetrahydroquinoline structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring. The “2-chloroacetyl” group would be attached to one of the carbon atoms in the ring, and the “N,N-dimethyl” group would be attached to the nitrogen atom in the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloroacetyl group and the electron-donating dimethylamino group. These groups could potentially make the compound more reactive towards nucleophilic or electrophilic reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.Scientific Research Applications

Synthesis and Chemical Properties

- The compound 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and its derivatives are significant in the synthesis of various heterocyclic compounds. This chemical framework is utilized in creating structures with potential biological activity, especially in drug analogs (Bunce, Cain, & Cooper, 2012).

Biological Activities

- Compounds like this compound have shown promise in antimicrobial activities. Specific derivatives have displayed significant activity against Gram-positive bacteria, emphasizing their potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Advances in Pharmaceutical Applications

- The sulfonamide group, a crucial component in these compounds, is known for its varied pharmacological properties. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The broad range of pharmaceutical applications of sulfonamides makes them a valuable area of study in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Future Directions

Mechanism of Action

Target of Action

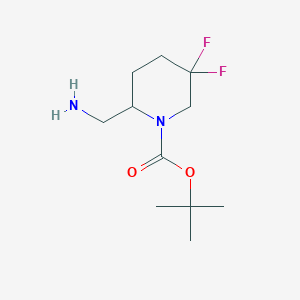

Similar compounds with a pyrrolidine ring structure have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Mode of Action

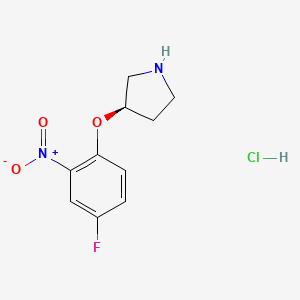

It is known that acyl chlorides, such as the 2-chloroacetyl group in this compound, are highly reactive and can undergo nucleophilic addition/elimination reactions with amines . This suggests that the compound could interact with its targets through a similar mechanism.

Biochemical Pathways

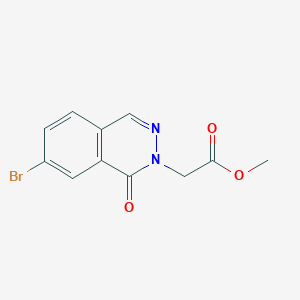

Compounds with similar structures have been found to be integral parts of many dpp-iv inhibitors . DPP-IV inhibitors are used for the treatment of type-II diabetes and work by extending the half-life of endogenously secreted GLP-1, which enhances insulin secretion and improves glucose tolerance .

Pharmacokinetics

It is known that the physicochemical parameters of a compound can be modified by the introduction of heteroatomic fragments, such as the nitrogen in the pyrrolidine ring, to obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been found to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .

Action Environment

It is known that the reactivity of acyl chlorides, such as the 2-chloroacetyl group in this compound, can be influenced by the presence of an acid-binding agent .

Properties

IUPAC Name |

1-(2-chloroacetyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-15(2)20(18,19)11-5-6-12-10(8-11)4-3-7-16(12)13(17)9-14/h5-6,8H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTPVOYNOCQADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)

![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)